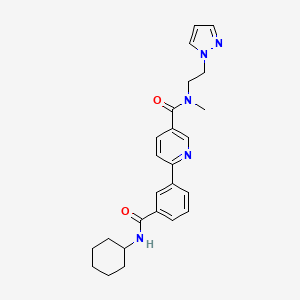

sEH-IN-12

Description

BenchChem offers high-quality sEH-IN-12 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sEH-IN-12 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C25H29N5O2 |

|---|---|

Molecular Weight |

431.5 g/mol |

IUPAC Name |

6-[3-(cyclohexylcarbamoyl)phenyl]-N-methyl-N-(2-pyrazol-1-ylethyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C25H29N5O2/c1-29(15-16-30-14-6-13-27-30)25(32)21-11-12-23(26-18-21)19-7-5-8-20(17-19)24(31)28-22-9-3-2-4-10-22/h5-8,11-14,17-18,22H,2-4,9-10,15-16H2,1H3,(H,28,31) |

InChI Key |

WHWMQARWVOOSFY-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCN1C=CC=N1)C(=O)C2=CN=C(C=C2)C3=CC(=CC=C3)C(=O)NC4CCCCC4 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Soluble Epoxide Hydrolase (sEH) Inhibition: A Technical Guide Featuring the Potent Inhibitor TPPU

Disclaimer: This technical guide uses 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) as a representative potent and selective soluble epoxide hydrolase (sEH) inhibitor to illustrate the core mechanism of action, experimental methodologies, and affected signaling pathways. This is due to the limited publicly available information on "sEH-IN-12". The data and methodologies presented herein are based on published literature for TPPU and are intended to provide a comprehensive overview of the principles of sEH inhibition for researchers, scientists, and drug development professionals.

Introduction to Soluble Epoxide Hydrolase and Its Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the metabolism of anti-inflammatory epoxy fatty acids (EFAs), such as epoxyeicosatrienoic acids (EETs), into their corresponding, and generally less active, pro-inflammatory vicinal diols, dihydroxyeicosatrienoic acids (DHETs)[1][2]. The inhibition of sEH presents a promising therapeutic strategy for a multitude of diseases characterized by underlying inflammatory processes, including cardiovascular diseases, neurodegenerative disorders, and chronic pain[3][4]. By blocking the activity of sEH, inhibitors increase the endogenous levels of beneficial EETs, thereby potentiating their anti-inflammatory, vasodilatory, and analgesic effects[1].

TPPU is a potent, urea-based inhibitor of sEH that has been extensively studied in preclinical models. Its high potency and favorable pharmacokinetic profile make it an excellent model compound for understanding the therapeutic potential of sEH inhibition.

Core Mechanism of Action

The primary mechanism of action for TPPU and other urea-based sEH inhibitors is the competitive inhibition of the sEH enzyme. The urea moiety of the inhibitor forms strong hydrogen bonds with key amino acid residues, particularly Asp335, within the active site of the enzyme. This binding event physically occludes the substrate-binding site, preventing the hydrolysis of EETs to DHETs. The stabilization of EETs leads to the modulation of various downstream signaling pathways, resulting in a wide range of physiological effects.

Interestingly, TPPU has also been identified as a dual inhibitor, exhibiting potent inhibition of p38β mitogen-activated protein kinase (MAPK) with a nanomolar potency. This dual activity may contribute to its overall anti-inflammatory and neuroprotective effects by targeting multiple nodes in inflammatory signaling cascades.

Quantitative Pharmacological Data for TPPU

The inhibitory potency of TPPU against sEH has been determined in various species. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.

| Enzyme Source | IC50 (nM) | Reference |

| Human sEH | 3.7 | |

| Human sEH | 45 | |

| Monkey sEH | 37 | |

| Mouse sEH | 2.8 |

Note: The variation in reported IC50 values for human sEH may be attributed to different assay conditions and recombinant enzyme preparations.

Key Signaling Pathways Modulated by sEH Inhibition

The therapeutic effects of sEH inhibitors are mediated through the modulation of several key signaling pathways. The increased bioavailability of EETs due to sEH inhibition is the primary upstream event that triggers these downstream effects.

NF-κB Signaling Pathway

The transcription factor NF-κB is a central regulator of inflammation. In pathological conditions, its activation leads to the expression of pro-inflammatory cytokines and chemokines. EETs have been shown to suppress the activation of NF-κB. By inhibiting sEH, TPPU increases EET levels, which in turn attenuates the inflammatory response by inhibiting the NF-κB signaling cascade.

Caption: TPPU inhibits sEH, leading to increased EETs which suppress NF-κB activation.

p38 MAPK Signaling Pathway

As a dual inhibitor, TPPU directly targets the p38β MAPK pathway, which is also involved in inflammatory responses and cellular stress. This direct inhibition, in concert with the indirect effects mediated by increased EETs, provides a multi-pronged approach to reducing inflammation.

Caption: TPPU directly inhibits the pro-inflammatory p38β MAPK signaling pathway.

Other Modulated Pathways

TPPU has also been shown to influence other signaling pathways, including:

-

IL-17 Signaling: In the context of osteoarthritis, TPPU was found to inhibit the IL-17 signaling pathway in macrophages.

-

Ca2+-calmodulin/NFATc3 Signaling: This pathway, involved in collagen synthesis, may be affected by TPPU, suggesting a role in preventing vascular adventitial injury.

-

Neuregulin-1 (NRG-1)/ErbB4 Signaling: The neuroprotective effects of TPPU in cerebral hypoperfusion may be linked to the activation of this pathway, which subsequently triggers the PI3K-Akt pathway.

-

VEGF/VEGFR2 Signaling: TPPU has been shown to activate this pathway, promoting angiogenic-odontogenic coupling in dental pulp stem cells.

Experimental Protocols

The characterization of sEH inhibitors like TPPU involves a range of in vitro and in vivo experimental protocols.

In Vitro sEH Inhibition Assay (Fluorescence-Based)

This assay is a common method for screening and determining the potency of sEH inhibitors.

Principle: The assay utilizes a non-fluorescent substrate that, upon hydrolysis by sEH, releases a highly fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity. The presence of an inhibitor will reduce the rate of fluorescence generation.

General Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test inhibitor (e.g., TPPU) in a suitable solvent like DMSO.

-

Prepare a series of dilutions of the inhibitor in assay buffer.

-

Reconstitute the recombinant human sEH enzyme in assay buffer and keep on ice.

-

Prepare the fluorescent substrate solution in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add a small volume of the diluted inhibitor or vehicle control to the appropriate wells.

-

Add the sEH enzyme solution to all wells except the background control wells.

-

Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorescent substrate to all wells.

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 330 nm excitation / 465 nm emission).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time plot) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Caption: Workflow for a fluorescence-based in vitro sEH inhibition assay.

In Vivo Efficacy Studies

To evaluate the therapeutic potential of sEH inhibitors, various animal models of disease are employed.

General Design:

-

Animal Model Selection: Choose an appropriate animal model that recapitulates the human disease of interest (e.g., collagen-induced arthritis in mice for rheumatoid arthritis, middle cerebral artery occlusion for ischemic stroke).

-

Treatment Groups:

-

Vehicle control group.

-

Disease model + vehicle group.

-

Disease model + TPPU treatment group(s) (at various doses).

-

Positive control group (optional, with a known therapeutic agent).

-

-

Drug Administration: Administer TPPU via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosing schedule.

-

Endpoint Measurement: At the end of the study, assess relevant outcome measures, which may include:

-

Behavioral tests: (e.g., pain response, cognitive function).

-

Histological analysis: of affected tissues to assess inflammation and tissue damage.

-

Biochemical analysis: of blood or tissue samples to measure levels of inflammatory markers, EETs, and DHETs.

-

Gene and protein expression analysis: of key targets in the modulated signaling pathways.

-

Conclusion

The inhibition of soluble epoxide hydrolase is a compelling therapeutic strategy with broad potential. Potent and selective inhibitors, exemplified by TPPU, act by stabilizing anti-inflammatory epoxy fatty acids, which in turn modulate a network of downstream signaling pathways to exert their beneficial effects. The combination of robust in vitro screening assays and well-designed in vivo efficacy studies is crucial for the continued development and clinical translation of this promising class of therapeutic agents. The dual inhibitory action of compounds like TPPU on both sEH and p38 MAPK highlights the potential for multi-target drugs to address complex inflammatory diseases more effectively.

References

- 1. researchgate.net [researchgate.net]

- 2. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review of Soluble Epoxide Hyådrolase Inhibitors Evaluating their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Function of sEH-IN-12

For Researchers, Scientists, and Drug Development Professionals

Core Biological Function of sEH-IN-12

sEH-IN-12, also identified as compound 34 in the scientific literature, is a potent small molecule inhibitor of soluble epoxide hydrolase (sEH).[1][2] The primary biological function of sEH-IN-12 is to block the enzymatic activity of sEH, a key enzyme in the metabolism of endogenous signaling lipids.[1][2]

Soluble epoxide hydrolase is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs), which are products of cytochrome P450 epoxygenase metabolism of arachidonic acid. EETs possess a range of beneficial biological activities, including anti-inflammatory, vasodilatory, and anti-apoptotic effects. By inhibiting sEH, sEH-IN-12 prevents the conversion of EETs into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). This leads to an accumulation of EETs, thereby potentiating their protective effects in various physiological and pathological processes.

Notably, sEH-IN-12 also exhibits inhibitory activity against the 5-lipoxygenase-activating protein (FLAP), which is involved in the biosynthesis of pro-inflammatory leukotrienes.[1] This dual inhibitory action suggests that sEH-IN-12 has the potential to modulate inflammatory responses through multiple pathways.

**2. Quantitative Data

The following table summarizes the key quantitative data for sEH-IN-12 (compound 34) as reported in the literature.

| Parameter | Target | Value | Species | Assay Conditions | Reference |

| IC50 | Soluble Epoxide Hydrolase (sEH) | 0.7 µM | Human | In vitro enzyme activity assay | |

| IC50 | 5-Lipoxygenase-Activating Protein (FLAP) | 2.9 µM | Human | Cellular leukotriene biosynthesis assay |

Signaling Pathways and Experimental Workflows

Signaling Pathway of sEH-IN-12 Action

Caption: Dual inhibitory action of sEH-IN-12 on sEH and FLAP pathways.

Experimental Workflow for sEH Inhibition Assay

Caption: General workflow for determining the IC50 of sEH inhibitors.

Experimental Protocols

The following protocols are based on the methodologies described by Turanlı et al. for the evaluation of sEH and FLAP inhibition.

Human Soluble Epoxide Hydrolase (sEH) Inhibition Assay

-

Principle: This assay measures the inhibition of recombinant human sEH activity using a fluorogenic substrate. The hydrolysis of the substrate by sEH produces a fluorescent product, and the reduction in fluorescence in the presence of an inhibitor is quantified.

-

Materials:

-

Recombinant human sEH

-

PHOME (3-phenyl-oxirane-2-yl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester) as the fluorogenic substrate

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

sEH-IN-12 (compound 34)

-

96-well microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of sEH-IN-12 in the assay buffer.

-

In a 96-well plate, add the recombinant human sEH enzyme to each well.

-

Add the serially diluted sEH-IN-12 or vehicle control to the respective wells.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the PHOME substrate to all wells.

-

Incubate the reaction mixture for a specific duration (e.g., 30 minutes) at 37°C.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm).

-

Calculate the percent inhibition for each concentration of sEH-IN-12 relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cellular 5-Lipoxygenase-Activating Protein (FLAP) Inhibition Assay

-

Principle: This assay determines the inhibitory effect of sEH-IN-12 on FLAP-mediated leukotriene biosynthesis in intact cells, typically neutrophils or a cell line expressing the necessary components of the leukotriene synthesis pathway.

-

Materials:

-

Human polymorphonuclear leukocytes (PMNL) or a suitable cell line

-

Calcium ionophore (e.g., A23187) to stimulate leukotriene synthesis

-

sEH-IN-12 (compound 34)

-

Cell culture medium or appropriate buffer

-

Reagents for leukotriene extraction and quantification (e.g., ELISA kit or LC-MS/MS)

-

-

Procedure:

-

Isolate and prepare a suspension of human PMNLs or culture the appropriate cell line.

-

Pre-incubate the cells with various concentrations of sEH-IN-12 or vehicle control for a defined period (e.g., 15 minutes) at 37°C.

-

Stimulate the cells with a calcium ionophore (e.g., A23187) to induce leukotriene biosynthesis.

-

Incubate for a specific time to allow for leukotriene production (e.g., 10 minutes).

-

Terminate the reaction and lyse the cells.

-

Extract the leukotrienes from the cell lysate.

-

Quantify the amount of a specific leukotriene (e.g., LTB4) using a suitable method like ELISA or LC-MS/MS.

-

Calculate the percent inhibition of leukotriene synthesis for each concentration of sEH-IN-12.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Biological Function

As of the latest available scientific literature, there are no published in vivo studies specifically investigating sEH-IN-12 (compound 34). Therefore, its in vivo efficacy, pharmacokinetics, and therapeutic potential in animal models have not been reported.

However, based on the in vitro activity of sEH-IN-12 and the known biological roles of sEH and FLAP, it is hypothesized that this compound could exhibit anti-inflammatory and cardiovascular protective effects in vivo. Inhibition of sEH would be expected to increase the levels of protective EETs, potentially leading to reduced blood pressure, decreased inflammation, and protection against tissue injury in relevant disease models. The concurrent inhibition of FLAP could further contribute to its anti-inflammatory profile by reducing the production of pro-inflammatory leukotrienes. Further in vivo studies are required to validate these potential therapeutic applications.

References

- 1. Quinazoline-4(3 H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of sEH-IN-12: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational soluble epoxide hydrolase (sEH) inhibitor, sEH-IN-12. The document details its mechanism of action, in vitro efficacy, and the experimental protocols utilized for its characterization, offering valuable insights for researchers in inflammation, cardiovascular disease, and drug discovery.

Introduction to Soluble Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By converting EETs to their less active diol counterparts, sEH diminishes their beneficial effects, which include vasodilation, anti-inflammatory actions, and tissue protection. Inhibition of sEH is a promising therapeutic strategy to augment the protective effects of EETs by increasing their bioavailability. This approach holds potential for the treatment of a variety of pathological conditions, including hypertension, atherosclerosis, inflammatory disorders, and pain.

sEH-IN-12: A Novel Quinazoline-4(3H)-one-7-carboxamide Derivative

sEH-IN-12, also identified as compound 34 in the primary literature, is a novel small molecule inhibitor of soluble epoxide hydrolase.[1] Chemically, it belongs to the quinazoline-4(3H)-one-7-carboxamide class of compounds.[1] This guide focuses on the currently available in vitro data for sEH-IN-12, as no in vivo studies have been published to date.

Quantitative In Vitro Efficacy

The inhibitory activity of sEH-IN-12 has been characterized against human soluble epoxide hydrolase (sEH) and the 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of pro-inflammatory leukotrienes. The available quantitative data is summarized in the tables below.

| Target | Parameter | Value | Reference |

| Human Soluble Epoxide Hydrolase (sEH) | IC50 | 0.7 µM | [1] |

| 5-Lipoxygenase-Activating Protein (FLAP) | IC50 (Leukotriene Biosynthesis) | 2.9 µM | [1] |

Table 1: In Vitro Inhibitory Activity of sEH-IN-12

| Target Pathway | Concentration of sEH-IN-12 | Remaining Activity (%) | Reference |

| 5-Lipoxygenase (5-LO) Product Formation | 1 µM | 84.5% | [1] |

| 5-Lipoxygenase (5-LO) Product Formation | 10 µM | 4.5% |

Table 2: Effect of sEH-IN-12 on 5-Lipoxygenase Pathway Activity in Neutrophils

Mechanism of Action and Signaling Pathways

sEH-IN-12 exerts its primary effect by inhibiting the enzymatic activity of soluble epoxide hydrolase. This action prevents the conversion of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their corresponding dihydroxyeicosatrienoic acids (DHETs), thereby increasing the local concentrations of EETs. Additionally, sEH-IN-12 demonstrates inhibitory activity against FLAP-mediated leukotriene biosynthesis, suggesting a dual mechanism of action that could be beneficial in inflammatory conditions where both pathways are active.

Experimental Protocols

The following are summaries of the key in vitro experimental protocols used to characterize sEH-IN-12, as described in Turanlı S, et al.

Determination of sEH Inhibitory Activity (IC50)

A fluorescent-based assay was utilized to determine the half-maximal inhibitory concentration (IC50) of sEH-IN-12 against human soluble epoxide hydrolase.

-

Enzyme: Recombinant human sEH.

-

Substrate: PHOME (cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate).

-

Principle: The assay measures the enzymatic hydrolysis of the non-fluorescent substrate PHOME by sEH, which releases a fluorescent product. The increase in fluorescence intensity is monitored over time.

-

Procedure:

-

sEH-IN-12 was pre-incubated with the sEH enzyme in buffer.

-

The enzymatic reaction was initiated by the addition of the PHOME substrate.

-

Fluorescence was measured at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.

-

The rate of reaction was determined and compared to a vehicle control to calculate the percentage of inhibition.

-

IC50 values were calculated by non-linear regression analysis of the concentration-response curves.

-

Determination of FLAP Inhibitory Activity (IC50)

The inhibitory effect of sEH-IN-12 on the 5-lipoxygenase-activating protein (FLAP) mediated leukotriene biosynthesis was assessed in a cellular assay using human neutrophils.

-

Cell Type: Isolated human neutrophils.

-

Stimulus: Calcium ionophore A23187.

-

Principle: The assay measures the production of leukotrienes (LTs) by activated neutrophils. FLAP is essential for the presentation of arachidonic acid to 5-lipoxygenase, the first step in LT biosynthesis.

-

Procedure:

-

Human neutrophils were isolated from peripheral blood.

-

Cells were pre-incubated with sEH-IN-12 at various concentrations.

-

Leukotriene biosynthesis was stimulated by the addition of calcium ionophore A23187.

-

The reaction was stopped, and the produced leukotrienes were quantified by a suitable method (e.g., HPLC or ELISA).

-

The percentage of inhibition was calculated relative to a vehicle control.

-

IC50 values were determined from the concentration-response curves.

-

Therapeutic Potential and Future Directions

The in vitro data for sEH-IN-12 demonstrates its potential as a dual inhibitor of soluble epoxide hydrolase and FLAP-mediated leukotriene biosynthesis. This dual activity is particularly interesting from a therapeutic standpoint, as it targets two distinct pathways involved in the inflammatory process. By inhibiting sEH, sEH-IN-12 can increase the levels of anti-inflammatory EETs, while its action on FLAP can reduce the production of pro-inflammatory leukotrienes.

This combined mechanism of action suggests that sEH-IN-12 could be a valuable lead compound for the development of novel anti-inflammatory agents. Potential therapeutic applications could include a range of inflammatory conditions such as cardiovascular diseases, renal diseases, and respiratory disorders where both EET and leukotriene pathways play a significant role.

Crucially, the evaluation of sEH-IN-12's therapeutic potential is currently limited by the absence of in vivo data. Future research should focus on:

-

In vivo efficacy studies: Assessing the anti-inflammatory and protective effects of sEH-IN-12 in relevant animal models of disease.

-

Pharmacokinetic and pharmacodynamic (PK/PD) studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of sEH-IN-12, as well as its dose-response relationship in vivo.

-

Toxicology studies: Evaluating the safety profile of sEH-IN-12 to establish a therapeutic window.

-

Lead optimization: Further medicinal chemistry efforts could be directed towards improving the potency, selectivity, and pharmacokinetic properties of this chemical scaffold.

References

An In-Depth Technical Guide to sEH-IN-12 for Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor sEH-IN-12 and its relevance in the field of neuroinflammation research. As the identity of "sEH-IN-12" can be ambiguous, this document addresses two distinct compounds that have been identified under this designation, offering available data on their chemical properties, potency, and the broader context of soluble epoxide hydrolase (sEH) inhibition in neuroinflammatory processes.

Introduction to Soluble Epoxide Hydrolase (sEH) in Neuroinflammation

Neuroinflammation is a key pathological feature of numerous neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. Soluble epoxide hydrolase (sEH) has emerged as a promising therapeutic target for mitigating neuroinflammation. This enzyme is responsible for the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the levels of protective EETs are increased, which in turn can suppress neuroinflammatory pathways.

The Ambiguity of "sEH-IN-12"

The designation "sEH-IN-12" is used by chemical suppliers to refer to at least two different chemical entities. This guide will provide the available information on both compounds to ensure clarity for researchers.

-

sEH-IN-12 (CAS 1883803-09-5): A biaryl compound identified through a DNA-encoded library synthesis.

-

sEH inhibitor-12 (Compound 34): A quinazoline-4(3H)-one-7-carboxamide derivative.

Due to the limited specific research on the neuroinflammatory effects of these particular compounds, this guide also provides general mechanisms of action and representative experimental protocols based on widely studied sEH inhibitors such as TPPU and AUDA.

Chemical and Pharmacological Properties

A summary of the available quantitative data for the two compounds is presented below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | IC₅₀ (human sEH) | Source Publication |

| sEH-IN-12 | 1883803-09-5 | C₂₅H₂₉N₅O₂ | 431.53 | Data not available in cited publication. | Litovchick, A., et al. (2015) |

| sEH inhibitor-12 (Compound 34) | Not specified | Not specified in abstract | Not specified in abstract | 0.30–0.66 μM | Turanlı S, et al. (2022)[1] |

Mechanism of Action: sEH Inhibition in Neuroinflammation

The inhibition of sEH by compounds like sEH-IN-12 is expected to follow the established mechanism of action for this class of inhibitors. By preventing the degradation of EETs, these inhibitors indirectly modulate key inflammatory signaling pathways.

Experimental Protocols for Neuroinflammation Research

While specific protocols for sEH-IN-12 are not available, the following representative protocols for in vitro and in vivo neuroinflammation studies using sEH inhibitors can be adapted.

In Vitro Model of Neuroinflammation in Microglia

This protocol describes the induction of an inflammatory response in BV-2 microglial cells and its modulation by an sEH inhibitor.

Materials:

-

BV-2 murine microglial cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

sEH inhibitor (e.g., TPPU, AUDA, or sEH-IN-12)

-

Griess Reagent for nitrite measurement

-

ELISA kits for TNF-α, IL-1β, and IL-6

Methodology:

-

Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Seed cells in 24-well plates. Pre-treat cells with the sEH inhibitor at various concentrations for 1 hour.

-

Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 24 hours.

-

Nitric Oxide Measurement: Collect the cell culture supernatant and measure nitric oxide (NO) production using the Griess reagent.

-

Cytokine Analysis: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits.

In Vivo Model of Systemic Inflammation-Induced Neuroinflammation

This protocol outlines the induction of neuroinflammation in mice through systemic LPS injection and assessment of the effects of an sEH inhibitor.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS)

-

sEH inhibitor (e.g., TPPU, AUDA, or sEH-IN-12)

-

Saline

-

Anesthesia

-

Tissue homogenization buffer

-

ELISA kits for TNF-α, IL-1β, and IL-6

-

Immunohistochemistry reagents (Iba1, GFAP antibodies)

Methodology:

-

Animal Groups: Divide mice into four groups: Vehicle + Saline, Vehicle + LPS, sEH inhibitor + Saline, and sEH inhibitor + LPS.

-

Treatment: Administer the sEH inhibitor or vehicle via oral gavage or intraperitoneal (i.p.) injection daily for a predetermined period (e.g., 7 days).

-

Inflammatory Challenge: On the final day of treatment, administer a single i.p. injection of LPS (e.g., 1 mg/kg) or saline.

-

Tissue Collection: After a specific time point (e.g., 4 hours post-LPS), euthanize the mice and perfuse with saline. Collect brain tissue (hippocampus and cortex).

-

Cytokine Analysis: Homogenize a portion of the brain tissue and measure the levels of TNF-α, IL-1β, and IL-6 using ELISA.

-

Immunohistochemistry: Fix the other portion of the brain tissue for immunohistochemical analysis of microglial (Iba1) and astrocyte (GFAP) activation.

Summary of Key Signaling Pathways

The anti-neuroinflammatory effects of sEH inhibition are mediated through the modulation of several key signaling pathways.

Conclusion and Future Directions

The inhibition of soluble epoxide hydrolase represents a promising therapeutic strategy for a variety of neuroinflammatory conditions. While the specific compounds designated as "sEH-IN-12" require further investigation to fully characterize their efficacy and mechanisms in neuroinflammation models, the general principles of sEH inhibition are well-established. Researchers are encouraged to use the information and representative protocols in this guide as a starting point for their investigations into the therapeutic potential of novel sEH inhibitors. Future studies should focus on elucidating the precise chemical structures and conducting detailed in vitro and in vivo experiments with "sEH-IN-12" to validate its potential as a tool for neuroinflammation research and drug development.

References

The Role of Soluble Epoxide Hydrolase Inhibition in Cardiovascular Disease Models: A Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the role of potent soluble epoxide hydrolase (sEH) inhibitors in various cardiovascular disease models. Despite extensive searches, specific in vivo quantitative data, detailed experimental protocols, and the precise IC50 value for sEH-IN-12 are not available in publicly accessible scientific literature. Therefore, this document utilizes data from well-characterized sEH inhibitors, such as TPPU and AUDA, as representative examples to illustrate the therapeutic potential and experimental methodologies associated with sEH inhibition in cardiovascular research.

Introduction

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of arachidonic acid-derived signaling molecules known as epoxyeicosatrienoic acids (EETs).[1][2][3][4] EETs possess a range of cardioprotective properties, including vasodilation, anti-inflammatory effects, and protection against ischemia-reperfusion injury.[1] The enzyme sEH converts these beneficial EETs into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), thereby diminishing their protective effects. Inhibition of sEH has emerged as a promising therapeutic strategy for a variety of cardiovascular diseases by preserving endogenous EET levels. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the application and study of potent sEH inhibitors in preclinical models of cardiovascular disease.

Mechanism of Action of sEH Inhibitors

The primary mechanism by which sEH inhibitors exert their cardioprotective effects is through the stabilization of EETs. By blocking the enzymatic activity of sEH, these inhibitors increase the bioavailability of EETs, which in turn can activate multiple downstream signaling pathways that promote cardiovascular health.

Quantitative Data on sEH Inhibitors in Cardiovascular Models

The following tables summarize representative quantitative data for potent sEH inhibitors in various preclinical cardiovascular disease models. It is important to note that the efficacy of a particular inhibitor can vary depending on the animal model, dosing regimen, and specific experimental conditions.

Table 1: Inhibitory Potency of Representative sEH Inhibitors

| Inhibitor | Target Species | IC50 (nM) | Assay Method | Reference |

| TPPU | Human | 0.9 ± 0.1 (Ki) | Not Specified | |

| t-TUCB | Human | < 1 | Fluorescent-based | |

| t-AUCB | Monkey | Potent | Not Specified | |

| APAU | Monkey & Human | Weakest tested | Not Specified |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Efficacy of sEH Inhibitors in Hypertension Models

| Inhibitor | Animal Model | Dose & Route | Effect on Blood Pressure | Reference |

| General sEHIs | Angiotensin II-induced hypertensive rats | Not Specified | Lowers blood pressure | |

| General sEHIs | Spontaneously Hypertensive Rat (SHR) | Not Specified | Lowers blood pressure |

Table 3: Efficacy of sEH Inhibitors in Cardiac Hypertrophy Models

| Inhibitor | Animal Model | Key Findings | Reference |

| General sEHIs | Pressure overload-induced | Prevents and reverses cardiac hypertrophy | |

| General sEHIs | Angiotensin II-induced | Prevents cardiac hypertrophy | |

| TPPU | Myocardial Infarction (MI) model | Prevents development of cardiac hypertrophy |

Table 4: Efficacy of sEH Inhibitors in Heart Failure Models

| Inhibitor | Animal Model | Key Findings | Reference |

| General sEHIs | Ischemia/Reperfusion Injury | Reduced infarct size and prevented progressive cardiac remodeling |

Table 5: Efficacy of sEH Inhibitors in Atherosclerosis Models

| Inhibitor | Animal Model | Key Findings | Reference |

| General sEHIs | Not Specified | Reduces progression of atherosclerotic plaque |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of studies involving sEH inhibitors. Below are representative protocols for key experimental models of cardiovascular disease.

Hypertension Model: Angiotensin II (Ang II)-Induced Hypertension in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Hypertension: Continuous subcutaneous infusion of Ang II (e.g., 60 ng/min) via osmotic mini-pumps for a period of 2-4 weeks.

-

sEH Inhibitor Administration: The sEH inhibitor is typically administered orally (e.g., via gavage or in drinking water) or via intraperitoneal injection. Dosing starts concurrently with or prior to Ang II infusion.

-

Blood Pressure Measurement: Blood pressure is monitored regularly using tail-cuff plethysmography or radiotelemetry.

-

Endpoint Analysis: At the end of the study, animals are euthanized, and tissues (heart, kidneys, aorta) are collected for histological analysis (e.g., fibrosis, hypertrophy) and molecular analysis (e.g., gene expression of inflammatory markers).

Cardiac Hypertrophy Model: Transverse Aortic Constriction (TAC) in Mice

-

Animal Model: C57BL/6 mice.

-

Induction of Hypertrophy: Surgical constriction of the transverse aorta to induce pressure overload on the left ventricle.

-

sEH Inhibitor Administration: The inhibitor is administered daily, starting before or after the TAC surgery, typically via oral gavage or in the diet.

-

Cardiac Function Assessment: Echocardiography is performed at baseline and at specified time points post-TAC to assess cardiac function and dimensions (e.g., left ventricular wall thickness, ejection fraction).

-

Endpoint Analysis: After a set period (e.g., 4-8 weeks), hearts are harvested for gravimetric analysis (heart weight to body weight ratio), histological assessment of fibrosis (e.g., Masson's trichrome or Picrosirius red staining), and gene expression analysis of hypertrophic and fibrotic markers.

Atherosclerosis Model: Apolipoprotein E-deficient (ApoE-/-) Mice

-

Animal Model: ApoE-/- mice on a C57BL/6 background.

-

Induction of Atherosclerosis: Mice are fed a high-fat/high-cholesterol "Western" diet for a specified period (e.g., 8-16 weeks) to accelerate atherosclerotic plaque development.

-

sEH Inhibitor Administration: The sEH inhibitor is incorporated into the diet or administered via oral gavage throughout the duration of the high-fat diet feeding.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and the aorta is dissected. Atherosclerotic lesion size is quantified by en face analysis after Oil Red O staining. Aortic root sections are also analyzed for plaque area and composition (e.g., macrophage and smooth muscle cell content) via immunohistochemistry.

Conclusion

Inhibition of soluble epoxide hydrolase represents a compelling therapeutic strategy for the treatment of a range of cardiovascular diseases. Preclinical studies using potent sEH inhibitors in various animal models have consistently demonstrated beneficial effects on hypertension, cardiac hypertrophy, heart failure, and atherosclerosis. The data presented in this guide, while not specific to sEH-IN-12 due to a lack of available information, highlight the significant potential of this class of compounds. Further research, including the detailed characterization of newer inhibitors like sEH-IN-12, is warranted to fully elucidate their therapeutic utility and to pave the way for clinical translation. Researchers and drug development professionals are encouraged to utilize the experimental frameworks outlined herein to advance the understanding and application of sEH inhibition in cardiovascular medicine.

References

- 1. Soluble epoxide hydrolase inhibitors and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Soluble Epoxide Hydrolase Inhibitors and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardiovascular therapeutic aspects of soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Soluble epoxide hydrolase inhibitors and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to sEH-IN-12 and its Role in Epoxy-Fatty Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The soluble epoxide hydrolase (sEH) enzyme is a critical regulator of endogenous lipid signaling molecules known as epoxy-fatty acids (EpFAs). By hydrolyzing anti-inflammatory and vasodilatory EpFAs, such as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts, sEH plays a pivotal role in modulating inflammation, blood pressure, and pain. Inhibition of sEH has emerged as a promising therapeutic strategy for a range of diseases with an inflammatory component. This technical guide focuses on sEH-IN-12, a potent inhibitor of sEH. While specific quantitative data for sEH-IN-12 is not extensively available in peer-reviewed literature, this guide will utilize data from a representative potent urea-based sEH inhibitor, B401, to illustrate the expected biological and pharmacological effects. This document will provide a comprehensive overview of the mechanism of action, impact on EpFA metabolism, and the anti-inflammatory effects of potent sEH inhibition. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are included to support researchers in this field.

Introduction to Soluble Epoxide Hydrolase and Epoxy-Fatty Acid Metabolism

Polyunsaturated fatty acids (PUFAs) are metabolized in the body through three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. The CYP450 epoxygenase pathway converts PUFAs like arachidonic acid into reactive epoxides, including four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These EETs are potent signaling molecules with a range of beneficial effects, including anti-inflammatory, vasodilatory, and analgesic properties.

The primary route of EET metabolism and inactivation is through hydrolysis by the soluble epoxide hydrolase (sEH) enzyme, which converts them into their corresponding dihydroxyeicosatrienoic acids (DHETs). DHETs are generally considered to be less biologically active than their epoxide precursors. Therefore, the activity of sEH is a key determinant of the in vivo concentration and biological activity of EETs.

sEH-IN-12: A Potent Soluble Epoxide Hydrolase Inhibitor

sEH-IN-12 is a potent inhibitor of soluble epoxide hydrolase.[1] It belongs to a class of small molecules designed to block the catalytic activity of sEH, thereby preventing the degradation of EETs and other beneficial EpFAs. While detailed biological data for sEH-IN-12 is limited in the public domain, its classification as a potent inhibitor suggests it shares a mechanism of action with other well-characterized urea-based sEH inhibitors.

Due to the limited availability of specific data for sEH-IN-12, this guide will present quantitative data from a representative and highly potent urea-based sEH inhibitor, B401 (N-(1-Adamantyl)-N'-(4-(trifluoromethoxy)phenyl)urea) , to exemplify the expected pharmacological profile. B401 has demonstrated sub-nanomolar inhibitory potency against both human and murine sEH.[2]

Data Presentation: In Vitro Potency of a Representative sEH Inhibitor (B401)

| Compound | Target | IC50 (nM) | Species | Reference |

| B401 | sEH | 0.4 | Human | [2] |

| B401 | sEH | 0.5 | Murine | [2] |

Mechanism of Action and Impact on Epoxy-Fatty Acid Metabolism

The primary mechanism of action of sEH inhibitors like sEH-IN-12 is the direct inhibition of the sEH enzyme. By binding to the active site of sEH, these inhibitors prevent the hydrolysis of EETs to DHETs. This leads to an increase in the circulating and tissue levels of EETs, thereby enhancing their beneficial biological effects.

The inhibition of sEH shifts the balance of epoxy-fatty acid metabolism towards the accumulation of the more active epoxide forms. This has significant physiological consequences, particularly in the context of inflammation.

Data Presentation: Effect of sEH Inhibition on EET and DHET Levels

The following table illustrates the expected changes in EET and DHET levels following the administration of a potent sEH inhibitor in a biological system. Data is conceptual and based on the known mechanism of action of sEH inhibitors.

| Analyte | Treatment Group | Change in Concentration |

| Epoxyeicosatrienoic Acids (EETs) | sEH Inhibitor | ↑ (Increase) |

| Dihydroxyeicosatrienoic Acids (DHETs) | sEH Inhibitor | ↓ (Decrease) |

| Ratio of EETs to DHETs | sEH Inhibitor | ↑ (Significant Increase) |

Anti-Inflammatory Effects of sEH Inhibition

The anti-inflammatory properties of sEH inhibitors are a direct consequence of the elevated levels of EETs. EETs have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. By suppressing NF-κB activation, increased EET levels lead to a reduction in the production of these pro-inflammatory cytokines.

Data Presentation: Effect of a Representative sEH Inhibitor (B401) on Pro-Inflammatory Cytokine Levels in an In Vivo Model of Sepsis

The following data is derived from a study on the effects of the potent sEH inhibitor B401 in a lipopolysaccharide (LPS)-induced sepsis model in mice.[2]

| Cytokine | Treatment Group | Concentration (pg/mL) | % Reduction vs. LPS | Reference |

| TNF-α | LPS | 1250 ± 150 | - | |

| LPS + B401 (10 mg/kg) | 650 ± 100 | 48% | ||

| IL-6 | LPS | 2500 ± 300 | - | |

| LPS + B401 (10 mg/kg) | 1300 ± 200 | 48% | ||

| IL-1β | LPS | 800 ± 100 | - | |

| LPS + B401 (10 mg/kg) | 450 ± 70 | 43.75% |

Signaling Pathways

The biological effects of sEH inhibition are mediated through complex signaling pathways initiated by the increased levels of epoxy-fatty acids.

Caption: sEH inhibition increases EETs, which suppress the NF-κB pathway.

Experimental Protocols

In Vitro sEH Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for determining the in vitro potency of sEH inhibitors using a fluorescent substrate.

Caption: Workflow for a fluorescence-based sEH inhibition assay.

Materials:

-

Recombinant human or murine sEH

-

Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

Fluorescent substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

-

sEH-IN-12 or other test compounds

-

96-well microplate (black, clear bottom)

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of sEH-IN-12 in assay buffer.

-

Add a fixed volume of each inhibitor dilution to the wells of the microplate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add a fixed amount of sEH enzyme to all wells except the negative control.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorescent substrate to all wells.

-

Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the substrate used.

-

Calculate the percentage of inhibition for each concentration of sEH-IN-12 relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

LC-MS/MS Analysis of Epoxy-Fatty Acids

This protocol outlines the steps for the quantitative analysis of EETs and DHETs in biological samples using liquid chromatography-tandem mass spectrometry.

Caption: Workflow for LC-MS/MS analysis of epoxy-fatty acids.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Internal standards (deuterated EETs and DHETs)

-

Organic solvents (e.g., chloroform, methanol, acetonitrile)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: Homogenize tissue samples or use plasma directly. Spike all samples with a known amount of the internal standard mixture.

-

Lipid Extraction: Perform a liquid-liquid extraction to isolate the lipid fraction from the sample matrix. The Folch method (chloroform:methanol) is commonly used.

-

Solid-Phase Extraction (SPE): Use SPE to further purify the lipid extract and concentrate the analytes of interest.

-

LC Separation: Inject the purified extract onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of acid (e.g., formic acid or acetic acid) to improve ionization.

-

MS/MS Detection: Operate the mass spectrometer in negative ion mode using ESI. Use multiple reaction monitoring (MRM) to specifically detect and quantify each EET and DHET regioisomer based on their unique precursor-to-product ion transitions.

-

Quantification: Construct a calibration curve for each analyte using standards of known concentrations. Calculate the concentration of each EET and DHET in the samples by comparing their peak areas to those of the internal standards and the calibration curve.

Conclusion

sEH-IN-12 represents a potent tool for the pharmacological inhibition of soluble epoxide hydrolase. By preventing the degradation of beneficial epoxy-fatty acids, sEH inhibitors like sEH-IN-12 hold significant therapeutic potential for a variety of inflammatory diseases. The data from representative potent urea-based sEH inhibitors, such as B401, demonstrate the profound effects of this class of compounds on epoxy-fatty acid metabolism and the inflammatory response. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the therapeutic applications of sEH inhibition. Further studies are warranted to fully characterize the specific in vitro and in vivo properties of sEH-IN-12.

References

The Role of Soluble Epoxide Hydrolase (sEH) Inhibitors in Pain Pathways: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic and neuropathic pain represent significant unmet medical needs, driving the search for novel, non-addictive analgesic therapies. One of the most promising emerging targets is the soluble epoxide hydrolase (sEH) enzyme. This technical guide provides an in-depth exploration of the role of sEH inhibitors in modulating pain pathways. By preventing the degradation of endogenous anti-inflammatory and analgesic lipid mediators, sEH inhibitors offer a unique mechanism of action that addresses both inflammatory and neuropathic pain states. This document details the core signaling pathways, summarizes key preclinical data, outlines experimental protocols for evaluation, and provides visual representations of the underlying biological processes to support ongoing research and development in this field.

Introduction: The Cytochrome P450-sEH Pathway in Nociception

The arachidonic acid (AA) cascade is a well-established source of signaling molecules that regulate inflammation and pain. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which produce prostaglandins and leukotrienes respectively, are well-understood targets for traditional analgesics, the cytochrome P450 (CYP450) epoxygenase pathway is a more recently appreciated branch with significant therapeutic potential.[1]

CYP450 enzymes metabolize polyunsaturated fatty acids (PUFAs) like AA, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) into epoxy-fatty acids (EpFAs).[1] Key among these are the epoxyeicosatrienoic acids (EETs) derived from AA. These EpFAs are potent endogenous mediators with anti-inflammatory, anti-hypertensive, and analgesic properties.[2][3][4]

However, the biological activity of EpFAs is short-lived, as they are rapidly hydrolyzed by the soluble epoxide hydrolase (sEH) enzyme into their corresponding, and generally less bioactive or even pro-inflammatory, diols (dihydroxy-fatty acids or DHETs). Inhibition of sEH is therefore a compelling therapeutic strategy to stabilize and enhance the endogenous levels of beneficial EpFAs, thereby amplifying their natural pain-relieving and inflammation-resolving effects. Preclinical studies have consistently demonstrated that sEH inhibitors (sEHIs) are effective in mitigating both inflammatory and neuropathic pain, often outperforming traditional analgesics like NSAIDs and gabapentinoids.

Core Signaling Pathways Modulated by sEH Inhibitors

The analgesic effects of sEH inhibitors are multifactorial, involving the modulation of several key signaling pathways downstream of EpFA stabilization.

Arachidonic Acid (AA) Metabolism and the sEH Target

The primary mechanism involves shifting the balance of AA metabolites. By blocking sEH, the degradation of anti-inflammatory EpFAs is halted, increasing their bioavailability to act on downstream targets.

Endoplasmic Reticulum (ER) Stress Pathway

ER stress is a significant driver of neuropathic pain. sEH inhibitors have been shown to suppress the unfolded protein response (UPR), a key component of ER stress. Specifically, the potent sEHI, TPPU, has been demonstrated to block the activation of key ER stress sensors, including PERK, IRE1α, and ATF6, thereby mitigating pain-related behaviors in models of diabetic neuropathy. This suggests that by stabilizing EpFAs, sEHIs help maintain cellular homeostasis and reduce the neuronal stress that contributes to chronic pain states.

cAMP and PPAR Signaling

A fascinating interaction exists between EpFAs and the cyclic adenosine monophosphate (cAMP) signaling pathway. While cAMP is often considered a pain-mediating second messenger, its interaction with EpFAs appears to regulate the analgesic activity of sEHIs. Studies have shown that concurrent inhibition of sEH and phosphodiesterases (PDEs), which degrade cAMP, leads to a synergistic reduction in acute pain. This suggests that elevated cAMP, in the presence of stabilized EpFAs, can be redirected toward analgesic pathways. One such pathway involves the Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ, which are activated by EpFAs and are known to attenuate both inflammatory and neuropathic pain.

Other Key Pathways

-

NF-κB Inhibition: EETs are known to exert potent anti-inflammatory effects by inhibiting the nuclear translocation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory genes.

-

COX-2 Repression: sEH inhibition has been shown to down-regulate the induction of COX-2 and block pain mediated by its product, prostaglandin E2 (PGE2). This leads to a synergistic analgesic effect when sEHIs are combined with NSAIDs.

-

TRP Channel Modulation: sEH is co-localized with the transient receptor potential vanilloid 1 (TRPV1) channel in primary sensory neurons, suggesting that EpFAs may directly modulate the activity of these key nociceptors.

Quantitative Data: Preclinical Efficacy of sEH Inhibitors

Numerous preclinical studies have demonstrated the dose-dependent efficacy of sEH inhibitors in rodent models of pain. The data highlight their effectiveness against pain of different etiologies, including diabetic neuropathy, chemotherapy-induced neuropathy, and inflammatory pain.

Table 1: Efficacy of sEH Inhibitors in Neuropathic Pain Models

| Compound | Model | Species | Dose | Route | Efficacy Outcome | Reference |

| t-TUCB | Streptozocin-induced Diabetic Neuropathy | Mouse | 10 mg/kg | s.c. | Reversed mechanical allodynia; superior to 100 mg/kg gabapentin. | |

| APAU | Streptozocin-induced Diabetic Neuropathy | Rat | 3 mg/kg | p.o. | Significantly attenuated mechanical allodynia at 2 hours post-dose. | |

| TPPU | Streptozocin-induced Diabetic Neuropathy | Rat | 0.1 mg/kg/d | p.o. | Blocked pain-related behavior and suppressed ER stress markers. | |

| EC5026 | Paclitaxel-induced Neuropathy (CIPN) | Rat | 1 & 3 mg/kg | p.o. | Dose-dependently increased paw withdrawal thresholds. | |

| EC5026 | Oxaliplatin-induced Neuropathy (CIPN) | Rat | 0.3-3 mg/kg | p.o. | Dose-dependently reversed mechanical allodynia. | |

| AMHDU | Diabetic Tactile Allodynia | Rat | 10 mg/kg | i.p. | Prominent analgesic activity comparable to gabapentin. |

Table 2: Efficacy of sEH Inhibitors in Inflammatory and Other Pain Models

| Compound | Model | Species | Dose | Route | Efficacy Outcome | Reference |

| APAU | LPS-induced Inflammatory Pain | Rat | 0.3-100 mg/kg | p.o. | Significantly blocked allodynia; superior to celecoxib. | |

| TPPU | Carrageenan-induced Hyperalgesia | Mouse | 0.03-0.3 mg/kg | s.c. | High antihyperalgesic activity. | |

| t-TUCB | Chronic Laminitis | Horse | - | p.o. | Significantly reduced pain scores over 10 days. | |

| t-TUCB | Natural Arthritis | Dog | 5 mg/kg | p.o. | Significantly reduced pain over 5 days. | |

| TPPU | DMM-induced Osteoarthritis | Mouse | 1 mg/kg | i.p. | Acutely reversed pain behavior from 1-hour post-injection. | |

| MPPA | LPS-induced Inflammatory Pain | Rat | 3 mg/kg | p.o. | Reduced inflammatory pain (as a dual PDE-4/sEH inhibitor). |

Experimental Protocols and Methodologies

Evaluating the efficacy of sEH inhibitors requires robust and reproducible experimental models. Below are generalized protocols for key in vivo and in vitro assays cited in the literature.

In Vivo Pain Model: Streptozocin (STZ)-Induced Diabetic Neuropathy

This model is widely used to study neuropathic pain resulting from type 1 diabetes.

-

Induction:

-

Animals: Male Sprague-Dawley rats or Swiss Webster mice.

-

Procedure: A single intraperitoneal (i.p.) injection of streptozocin (STZ), typically 50-65 mg/kg, dissolved in a citrate buffer (pH 4.5). For mice, multiple low doses may be used.

-

Confirmation: Diabetes is confirmed 48-72 hours post-injection by measuring blood glucose levels. Animals with glucose levels >250 mg/dL are considered diabetic.

-

-

Pain Behavior Assessment (Allodynia):

-

Timeline: Mechanical allodynia typically develops within 2-4 weeks post-STZ injection.

-

Assay: The von Frey test is used to measure paw withdrawal threshold (PWT) to a non-noxious mechanical stimulus.

-

Procedure: Animals are placed on an elevated mesh grid. Calibrated von Frey filaments of increasing force are applied to the plantar surface of the hind paw. The 50% withdrawal threshold is calculated using the up-down method.

-

-

Drug Administration and Testing:

-

Acclimatization: Animals are habituated to the testing environment before baseline measurements are taken.

-

Administration: The sEH inhibitor or vehicle is administered via the desired route (e.g., oral gavage, i.p., s.c.).

-

Post-dose Measurement: PWT is measured at multiple time points after administration (e.g., 1, 2, 3, 4 hours) to determine the time course of the analgesic effect.

-

In Vivo Pain Model: Lipopolysaccharide (LPS)-Induced Inflammatory Pain

This model is used to assess efficacy against acute inflammatory pain.

-

Induction:

-

Animals: Male Sprague-Dawley rats.

-

Procedure: A single intraplantar (i.pl.) injection of LPS (e.g., 1-10 µg) into one hind paw.

-

-

Pain Behavior Assessment (Hyperalgesia/Allodynia):

-

Timeline: Peak inflammatory response and pain hypersensitivity occur within 2-4 hours post-LPS.

-

Assay: Mechanical allodynia is assessed using the von Frey test as described above. Thermal hyperalgesia can be measured using the Hargreaves plantar test, which measures the latency to withdraw from a radiant heat source.

-

-

Drug Administration and Testing:

-

Administration: The sEH inhibitor is typically administered systemically (e.g., p.o.) either before or shortly after the LPS injection.

-

Measurement: Paw withdrawal thresholds or latencies are measured at the peak of the inflammatory response (e.g., 2-4 hours post-LPS).

-

Ex Vivo/Biochemical Analysis: Oxylipin Profiling

This analysis is critical to confirm the mechanism of action by measuring the target engagement of the sEH inhibitor.

-

Sample Collection: Collect blood (plasma) or tissues (e.g., spinal cord, brain) at a relevant time point after inhibitor administration.

-

Lipid Extraction:

-

Spike samples with a deuterated internal standard mix.

-

Perform lipid extraction using a solvent system (e.g., ethyl acetate or methanol/chloroform). Solid-phase extraction (SPE) is commonly used for cleanup and concentration.

-

-

Analysis by UPLC-MS/MS:

-

Separate the oxylipins using ultra-performance liquid chromatography (UPLC).

-

Detect and quantify the parent EpFAs and their corresponding diol metabolites using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

-

-

Data Interpretation: A successful sEH inhibitor will significantly decrease the concentration of diols (e.g., DHETs) and increase the ratio of EpFAs to their corresponding diols.

Experimental Workflow Diagram

Clinical Development and Future Directions

The compelling preclinical data have propelled sEH inhibitors into clinical trials. The sEHI EC5026, for example, has completed Phase 1a trials with no drug-related adverse events and has initiated Phase 1b studies for neuropathic pain. The FDA has granted Fast Track status to EC5026, highlighting the recognized unmet medical need for safe and effective non-opioid analgesics.

Future research will likely focus on:

-

Expanding Clinical Indications: Investigating the efficacy of sEHIs in a broader range of pain conditions, including osteoarthritis, central post-stroke pain, and other chronic inflammatory diseases.

-

Combination Therapies: Exploring the synergistic potential of sEHIs with other drug classes, such as NSAIDs, FAAH inhibitors, and PDE inhibitors, to achieve greater analgesic efficacy with lower doses.

-

Biomarker Development: Identifying reliable biomarkers (e.g., specific oxylipin ratios in plasma) to monitor target engagement and predict patient response in clinical settings.

-

Dual-Target Inhibitors: Designing single molecules that inhibit sEH and another relevant pain target (e.g., COX-2) to potentially improve efficacy and convenience.

Conclusion

Inhibition of soluble epoxide hydrolase represents a novel, mechanism-based approach to pain management. By stabilizing endogenous, beneficial epoxy-fatty acids, sEH inhibitors act upstream of multiple pathological processes, including neuroinflammation and ER stress, that underpin both inflammatory and neuropathic pain. The robust and consistent preclinical data, coupled with a favorable safety profile and advancement into clinical trials, position sEH inhibitors as a highly promising class of non-addictive analgesics with the potential to fill a critical void in the current therapeutic landscape. The continued investigation and development of these compounds are of paramount importance for the millions of patients suffering from inadequately treated chronic pain.

References

- 1. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting soluble epoxide hydrolase for inflammation and pain - an overview of pharmacology and the inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analgesia mediated by soluble epoxide hydrolase inhibitors is dependent on cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Effects of sEH-IN-12 on Cytokine Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for mitigating inflammatory responses. Inhibition of sEH elevates the levels of endogenous anti-inflammatory lipid mediators, epoxyeicosatrienoic acids (EETs), thereby dampening pro-inflammatory signaling cascades. This technical guide focuses on the effects of a specific sEH inhibitor, sEH-IN-12, on the expression of key inflammatory cytokines. While direct quantitative data for sEH-IN-12 is limited in publicly available literature, this document synthesizes the well-established effects of closely related and potent sEH inhibitors to provide a comprehensive overview of the anticipated impact on cytokine modulation. The primary mechanism involves the suppression of the NF-κB signaling pathway, leading to a significant reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

Introduction to Soluble Epoxide Hydrolase and its Role in Inflammation

Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a pivotal role in the metabolism of arachidonic acid.[1] Specifically, it converts anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[1] By inhibiting sEH, the bioavailability of EETs is increased, leading to a range of beneficial effects, including vasodilation, anti-hypertensive, and potent anti-inflammatory actions.[1][2] The anti-inflammatory properties of sEH inhibitors are largely attributed to the ability of EETs to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[3]

sEH-IN-12 and its Anticipated Effects on Cytokine Expression

Data Presentation: Effects of a Representative sEH Inhibitor on Cytokine Levels

To illustrate the expected quantitative impact, the following table summarizes data from studies using a representative and potent sEH inhibitor in a lipopolysaccharide (LPS)-induced inflammation model in macrophages. Disclaimer: The following data is for a representative, potent sEH inhibitor and not specifically for sEH-IN-12. This information is provided to demonstrate the expected magnitude of effect based on the established mechanism of action for this class of compounds.

| Cytokine | Treatment Group | Concentration (pg/mL) | Fold Change vs. LPS | Statistical Significance (p-value) |

| TNF-α | Control | < 5 | - | - |

| LPS (1 µg/mL) | 1500 ± 120 | 1.0 | - | |

| LPS + sEH Inhibitor (10 µM) | 600 ± 80 | 0.4 | < 0.01 | |

| IL-6 | Control | < 2 | - | - |

| LPS (1 µg/mL) | 800 ± 95 | 1.0 | - | |

| LPS + sEH Inhibitor (10 µM) | 350 ± 50 | 0.44 | < 0.01 | |

| IL-1β | Control | < 1 | - | - |

| LPS (1 µg/mL) | 300 ± 40 | 1.0 | - | |

| LPS + sEH Inhibitor (10 µM) | 120 ± 25 | 0.4 | < 0.05 | |

| IL-10 | Control | < 10 | - | - |

| LPS (1 µg/mL) | 50 ± 8 | 1.0 | - | |

| LPS + sEH Inhibitor (10 µM) | 85 ± 12 | 1.7 | < 0.05 |

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of sEH inhibitors on cytokine expression are primarily mediated through the inhibition of the NF-κB signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for assessing the impact of sEH-IN-12.

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This protocol describes the induction of an inflammatory response in a macrophage cell line to study the effects of sEH-IN-12.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

sEH-IN-12

-

Phosphate Buffered Saline (PBS)

-

6-well tissue culture plates

Procedure:

-

Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

The following day, remove the culture medium and replace it with fresh medium.

-

Prepare stock solutions of sEH-IN-12 in a suitable solvent (e.g., DMSO) and dilute to final working concentrations in culture medium.

-

Pre-treat the cells with various concentrations of sEH-IN-12 for 1 hour. A vehicle control (DMSO) should be included.

-

Following pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubate the plates for a specified period (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).

-

After incubation, collect the cell culture supernatants for protein analysis and lyse the cells for RNA extraction.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol outlines the general steps for quantifying cytokine protein levels in cell culture supernatants using a sandwich ELISA kit.

Materials:

-

ELISA kits for TNF-α, IL-6, and IL-1β (or other cytokines of interest)

-

Cell culture supernatants from the experiment described in 4.1

-

Wash buffer

-

Assay diluent

-

TMB substrate

-

Stop solution

-

Microplate reader

Procedure:

-

Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

-

Add 100 µL of standard or sample to each well of the antibody-coated microplate.

-

Incubate for the time specified in the kit protocol (typically 2 hours at room temperature).

-

Aspirate and wash each well four times with wash buffer.

-

Add 100 µL of the biotin-conjugated detection antibody to each well.

-

Incubate for the time specified in the kit protocol (typically 1-2 hours at room temperature).

-

Aspirate and wash each well four times.

-

Add 100 µL of streptavidin-HRP conjugate to each well.

-

Incubate for the time specified in the kit protocol (typically 45 minutes at room temperature).

-

Aspirate and wash each well four times.

-

Add 100 µL of TMB substrate solution to each well.

-

Incubate in the dark at room temperature until color develops (typically 15-30 minutes).

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Real-Time Quantitative PCR (RT-qPCR) for Cytokine mRNA Expression

This protocol provides a general method for quantifying the relative expression of cytokine mRNA from cell lysates.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target cytokines (TNF-α, IL-6, IL-1β) and a reference gene (e.g., GAPDH, β-actin)

-

RT-qPCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from the cell lysates collected in protocol 4.1 using a commercial RNA extraction kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's protocol.

-

RT-qPCR:

-

Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target or reference gene, and the cDNA template.

-

Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

A melt curve analysis should be performed when using SYBR Green to ensure the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each sample and gene.

-

Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

-

Calculate the relative fold change in gene expression using the 2^-ΔΔCt method, comparing the sEH-IN-12 treated groups to the LPS-only control group.

-

Conclusion

sEH-IN-12, as a potent soluble epoxide hydrolase inhibitor, is expected to exert significant anti-inflammatory effects by modulating cytokine expression. The primary mechanism of action involves the stabilization of anti-inflammatory EETs, leading to the suppression of the NF-κB signaling pathway and a subsequent reduction in the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess these effects and further elucidate the therapeutic potential of sEH-IN-12 in inflammatory diseases. While direct quantitative data for sEH-IN-12 remains to be published, the evidence from closely related compounds strongly supports its promise as a valuable tool in inflammation research and drug development.

References

- 1. Regulation of murine macrophage IL-12 production. Activation of macrophages in vivo, restimulation in vitro, and modulation by other cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Early interleukin 12 production by macrophages in response to mycobacterial infection depends on interferon gamma and tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Activity of Novel 12-N-methylcytisine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating sEH-IN-12 in Diabetic Neuropathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by nerve damage that can lead to chronic pain, numbness, and impaired limb function. Current therapeutic options are often inadequate, highlighting the urgent need for novel treatment strategies. One promising target is the soluble epoxide hydrolase (sEH), an enzyme that degrades endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs). Inhibition of sEH elevates EET levels, offering a potential therapeutic avenue for mitigating the neuroinflammation and pain associated with diabetic neuropathy. This technical guide focuses on the investigation of sEH-IN-12, a representative sEH inhibitor, in the context of diabetic neuropathy. While specific preclinical data for sEH-IN-12 in diabetic neuropathy is emerging, this guide consolidates data from closely related and well-studied sEH inhibitors to provide a comprehensive overview of the therapeutic potential and investigational methodologies.

Mechanism of Action of sEH Inhibitors in Diabetic Neuropathy

In the arachidonic acid cascade, cytochrome P450 epoxygenases convert polyunsaturated fatty acids into EETs. These EETs possess potent anti-inflammatory, vasodilatory, and analgesic properties. However, their biological activity is short-lived as they are rapidly hydrolyzed by sEH into less active or even pro-inflammatory dihydroxyeicosatrienoic acids (DHETs).[1][2] sEH inhibitors, such as sEH-IN-12, block this degradation, thereby increasing the bioavailability of protective EETs.[1][2] This elevation of EETs is believed to counteract the underlying pathological processes in diabetic neuropathy, including neuroinflammation and neuronal damage.

Preclinical Efficacy of sEH Inhibitors in Diabetic Neuropathy Models

Preclinical studies using rodent models of streptozotocin (STZ)-induced diabetes have demonstrated the analgesic efficacy of sEH inhibitors.[3] These studies typically assess mechanical allodynia, a key symptom of neuropathic pain, using the von Frey test. The data consistently show that sEH inhibitors significantly increase the paw withdrawal threshold, indicating a reduction in pain sensitivity.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from preclinical studies on sEH inhibitors in rodent models of diabetic neuropathy. It is important to note that these studies utilize different sEH inhibitors that are structurally and functionally similar to sEH-IN-12.

Table 1: Effect of sEH Inhibitors on Mechanical Allodynia in Diabetic Rodents

| sEH Inhibitor | Animal Model | Dosage | Administration Route | Paw Withdrawal Threshold (g) vs. Vehicle | Reference |

| t-TUCB | STZ-induced diabetic mice | 10 mg/kg | Subcutaneous | Significant increase from ~3.0g to ~8.0g | |

| APAU | STZ-induced diabetic rats | 3 mg/kg | Intraperitoneal | Significant increase in paw withdrawal threshold | |

| AMHDU | STZ-induced diabetic rats | 10 mg/kg | Intraperitoneal | Prominent analgesic activity (p < 0.05) |

Table 2: Comparison of sEH Inhibitors with Standard of Care

| sEH Inhibitor | Comparator | Animal Model | Key Finding | Reference |

| t-TUCB | Gabapentin (100 mg/kg) | STZ-induced diabetic mice | Similar improvement in withdrawal threshold without the sedative side effects of gabapentin. | |

| APAU | Celecoxib | STZ-induced diabetic rats | More potent and efficacious than celecoxib in reducing diabetic neuropathic pain. | |

| AMHDU | Gabapentin | STZ-induced diabetic rats | Comparable analgesic effect to gabapentin. |

Experimental Protocols